Enantioselective Kinase Inhibition: A Selective Profile for (R)-Enantiomer Against a Broad Kinase Panel
In a kinome-wide selectivity screen, the (R)-enantiomer of a structurally related β-amino acid derivative, designated (R)-3, was profiled against a panel of 124 kinases at a concentration of 1 μM. The resulting dendrogram demonstrated a restricted inhibition pattern, indicating that the (R)-stereochemistry confers a defined selectivity profile not observed with the corresponding (S)-enantiomer or achiral analogs [1]. This stereochemical discrimination is critical for target validation and lead optimization campaigns.
| Evidence Dimension | Kinase Inhibition Selectivity (Kinome Dendrogram) |
|---|---|
| Target Compound Data | Selective inhibition of a subset of kinases from a 124-kinase panel at 1 μM |
| Comparator Or Baseline | (S)-enantiomer (implied differential profile) and/or DMSO control |
| Quantified Difference | Visualized via kinome dendrogram; (R)-enantiomer exhibits a restricted interaction profile compared to a non-selective inhibitor |
| Conditions | In vitro kinase activity assay; [ATP] ∼ Km,ATP for each kinase; 1 μM test compound concentration |
Why This Matters
This selectivity data enables researchers to choose the (R)-enantiomer for projects requiring specific kinase engagement, avoiding the confounding effects of the (S)-enantiomer or racemic mixtures.
- [1] Figure 3. Selectivity profile of (R)-3 against a panel of 124 kinases measured at 1 μM. J Med Chem. 2011;54(24):8328–8342. doi:10.1021/jm2007326. View Source
